Oxilofrine hydrochloride
CAS No.: 942-51-8
Cat. No.: VC21130141
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942-51-8 |
|---|---|
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | 4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7-,10-;/m0./s1 |
| Standard InChI Key | ICBZSKCTKKUQSY-YUWZRIFDSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NC.Cl |
| SMILES | CC(C(C1=CC=C(C=C1)O)O)NC.Cl |
| Canonical SMILES | CC(C(C1=CC=C(C=C1)O)O)NC.Cl |
Introduction
Chemical Structure and Properties
Oxilofrine hydrochloride, also known by several alternative names including hydroxyephedrine, p-hydroxyephedrine, and methylsynephrine, is a sympathomimetic agent with structural similarity to ephedrine. It exists as a hydrochloride salt with specific chemical characteristics that define its behavior in biological systems .
Molecular Composition
The chemical structure of oxilofrine hydrochloride is represented by the molecular formula C10H15NO2·HCl with a molecular weight of 217.693 g/mol . The base compound (without the hydrochloride) has a formula of C10H15NO2 and a molar mass of 181.235 g/mol . Its complete chemical identification includes the following parameters:
| Parameter | Value |
|---|---|
| Molecular Formula | C10H15NO2·ClH |
| Molecular Weight | 217.693 |
| Stereochemistry | RACEMIC |
| Optical Activity | (+ / -) |
| Defined Stereocenters | 2/2 |
| E/Z Centers | 0 |
| Charge | 0 |
The structural representation can be expressed through SMILES notation as: Cl.CNC@@HC@HC1=CC=C(O)C=C1, with the InChIKey identifier ICBZSKCTKKUQSY-YUWZRIFDSA-N .
Structural Characteristics
Oxilofrine hydrochloride features a phenethylamine backbone with a hydroxyl group at the para position of the benzene ring, distinguishing it from ephedrine. This structural modification significantly influences its receptor binding properties and subsequent pharmacological effects . The compound exists as a racemic mixture, containing equal amounts of two stereoisomers due to the presence of two stereocenters in its molecular structure .
Pharmacological Classification and Mechanism of Action
Oxilofrine hydrochloride belongs to the class of sympathomimetic agents with specific action patterns that differentiate it from related compounds.
Receptor Interactions
The compound functions predominantly as a direct sympathomimetic agent acting on both α- and β-adrenergic receptors, while also exerting indirect sympathomimetic effects . Its primary mechanism involves acting as a norepinephrine releasing agent, which indirectly activates adrenergic receptors throughout the body . Research indicates that oxilofrine acts predominantly as a β1 agonist, specifically impacting cardiac function .
Comparative Pharmacology
While structurally related to ephedrine, oxilofrine demonstrates distinct pharmacological properties. Ephedrine acts primarily as an indirect sympathomimetic, whereas oxilofrine exhibits both direct receptor activation and indirect effects through neurotransmitter release . This dual mechanism contributes to its unique profile of cardiovascular effects compared to other sympathomimetics .
Physiological Effects and Therapeutic Applications
The physiological impact of oxilofrine hydrochloride centers primarily on cardiovascular function, with potential applications in specific clinical scenarios.
Cardiovascular Effects
Research has identified four primary cardiovascular effects of oxilofrine hydrochloride:
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It acts predominantly as a β1 adrenergic agonist, increasing both the speed and force of heart muscle contraction (positive inotropic effect)
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It specifically increases left ventricular ejection fraction and stroke volume
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It elevates blood pressure through its sympathomimetic action
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It produces variable effects on heart rate, depending on dosage and individual response factors
These properties classify oxilofrine as a cardiotonic agent, explaining its therapeutic application in hypotensive conditions .
Clinical Applications
Oxilofrine hydrochloride has been utilized primarily for the treatment of hypotensive states, where its ability to increase cardiac output and blood pressure provides therapeutic benefit . In some regions, it has been marketed under brand names including Carnigen, Cophylac, and Suprifen . Additionally, some formulations have been used as cough suppressants, suggesting effects beyond pure cardiovascular activity .
It is important to note that oxilofrine hydrochloride has never received regulatory approval for use in the United States, either as a prescription medication or as a dietary supplement ingredient .
Metabolism and Pharmacokinetics
Understanding the metabolic fate of oxilofrine hydrochloride provides insight into its duration of action and detection characteristics.
Metabolic Pathways
Research on oxilofrine metabolism has identified a major sulfoconjugated phase-II metabolite in urine following administration . This metabolite, identified as a phenolic sulfoconjugate, represents a significant elimination pathway for the compound . The structure of this metabolite has been confirmed through both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) analysis .
Elimination Kinetics
Excretion studies have provided valuable data on the elimination timeline of oxilofrine and its metabolites:
| Compound | Detection Window |
|---|---|
| Unchanged oxilofrine | Up to 43 hours post-administration |
| Sulfoconjugated metabolite | Up to 67 hours post-administration |
This extended detection window for the conjugated metabolite compared to the parent compound has significant implications for drug testing protocols, particularly in competitive sports contexts .
Analytical Detection Methods
Given its status as a prohibited substance in competitive sports, reliable detection methods for oxilofrine hydrochloride are of particular importance.
Chromatographic and Spectrometric Techniques
The primary analytical approach for detecting oxilofrine and its metabolites involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . This technique allows for sensitive and specific detection of both the parent compound and its sulfoconjugated metabolite in urine samples. Multiple reaction monitoring transitions have been established for reliable identification:
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d3-ephedrine as internal standard (m/z 169-151)
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Sulfoconjugated p-hydroxyephedrine (m/z 262-164)
Reference Standards
Regulatory Status and Doping Considerations
The regulatory landscape surrounding oxilofrine hydrochloride varies by jurisdiction and context.
Medicinal Regulation
Oxilofrine hydrochloride has achieved varying levels of regulatory approval globally. While marketed in some countries under various brand names, it has never received approval from the United States Food and Drug Administration (FDA) for use as either a prescription drug or a dietary supplement ingredient . In regions where it is approved, it is primarily classified as a cardiotonic agent .
Sports Doping Regulations
Oxilofrine is classified as a prohibited substance by the World Anti-Doping Agency (WADA), categorized among stimulants prohibited in competition . The detection of oxilofrine or its metabolites in athlete samples may result in anti-doping rule violations, highlighting the importance of sensitive and specific analytical detection methods .
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